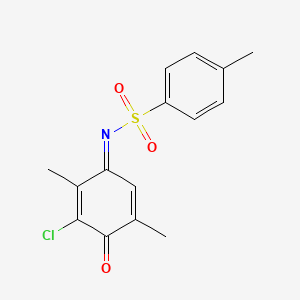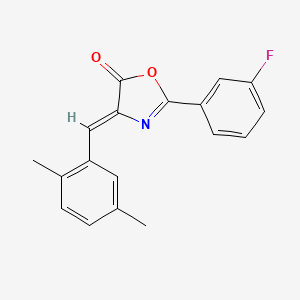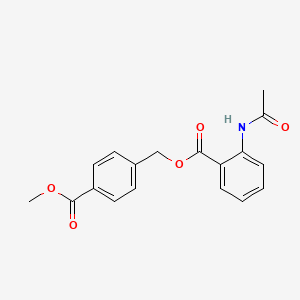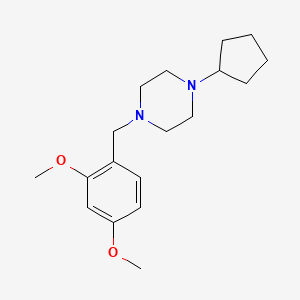
1-cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine is an organic compound with the molecular formula C18H28N2O2 It is a piperazine derivative characterized by the presence of a cyclopentyl group and a 2,4-dimethoxybenzyl group attached to the piperazine ring
准备方法
The synthesis of 1-cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include cyclopentylamine and 2,4-dimethoxybenzyl chloride.
Reaction Conditions: The cyclopentylamine is reacted with 2,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene.
Formation of Intermediate: The reaction results in the formation of an intermediate compound, which is then subjected to further reactions to obtain the final product.
Cyclization: The intermediate undergoes cyclization to form the piperazine ring, resulting in the formation of this compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
化学反应分析
1-Cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the piperazine ring or the benzyl group, depending on the reaction conditions.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group. Common reagents for substitution include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the methoxy groups and the formation of corresponding phenols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-Cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it useful in drug discovery and development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may exhibit activity against specific diseases or conditions, leading to the development of new pharmaceuticals.
Industry: In industrial applications, the compound may be used as an intermediate in the production of other chemicals or materials. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of 1-cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific sites on these targets, leading to changes in their activity or function. The pathways involved in its mechanism of action depend on the specific biological or pharmacological context in which it is studied. For example, it may modulate neurotransmitter receptors in the brain or inhibit certain enzymes involved in metabolic pathways.
相似化合物的比较
1-Cyclopentyl-4-(2,4-dimethoxybenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: This compound has a benzyl group attached to the piperazine ring, but lacks the cyclopentyl and methoxy groups. It is known for its stimulant properties and has been studied for its potential use in treating certain medical conditions.
1-(2,4-Dimethoxybenzyl)piperazine: This compound has the same benzyl group with methoxy substituents but lacks the cyclopentyl group. It is used in similar research applications and has comparable chemical reactivity.
1-Cyclohexyl-4-(2,4-dimethoxybenzyl)piperazine: This compound has a cyclohexyl group instead of a cyclopentyl group. It may exhibit different pharmacological properties due to the difference in ring size and steric effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
1-cyclopentyl-4-[(2,4-dimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-21-17-8-7-15(18(13-17)22-2)14-19-9-11-20(12-10-19)16-5-3-4-6-16/h7-8,13,16H,3-6,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTVCCRJDRSTMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B5725951.png)
![2-[(2-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5725959.png)
![(1E)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(piperidin-1-yl)ethoxy]ethanimine](/img/structure/B5725965.png)
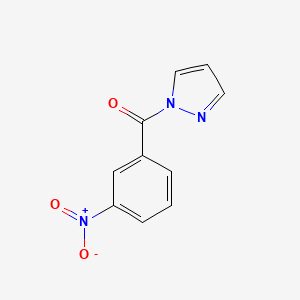
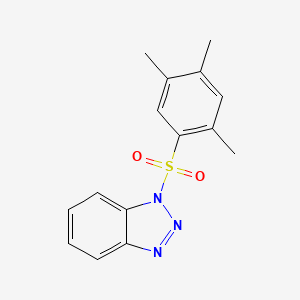
![[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-acetyloxybenzoate](/img/structure/B5725987.png)
![4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]aniline](/img/structure/B5726000.png)
![N-[2-(butanoylamino)phenyl]-3-methylbenzamide](/img/structure/B5726005.png)
![5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5726012.png)
![2,2'-[(4-bromobenzyl)imino]diethanol](/img/structure/B5726025.png)
![4-[(3-bromobenzyl)oxy]-N'-(3-methoxybenzylidene)benzohydrazide](/img/structure/B5726038.png)
